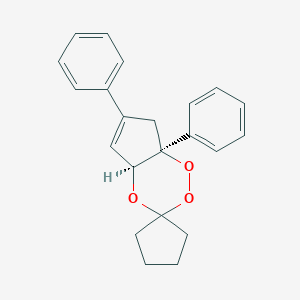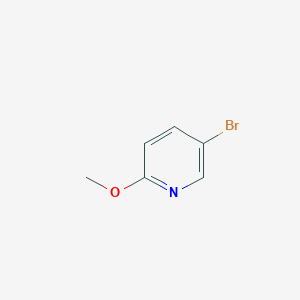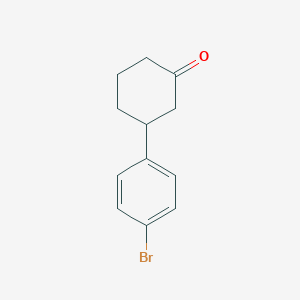
3-(4-Bromophenyl)cyclohexanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclohexanone derivatives, including those with bromophenyl groups, typically involves strategies such as direct bromination of phenyl cyclohexanone compounds or through more complex synthetic pathways that might include steps like acetylation, methylation, and the use of catalysts to achieve the desired bromophenyl substitution (Mamedov et al., 2016).
Molecular Structure Analysis
The molecular structure of cyclohexanone derivatives, including “3-(4-Bromophenyl)cyclohexanone,” often features a cyclohexanone ring in a chair conformation, which is the most stable form due to its minimization of steric hindrance. The presence of the bromophenyl group influences the electronic distribution and physical properties of the molecule. X-ray diffraction analysis provides detailed insights into the orthorhombic crystal structure, showcasing the asymmetric chair conformation of the cyclohexanone ring and the positioning of the bromophenyl group (Kutulya et al., 2008).
Chemical Reactions and Properties
Cyclohexanone derivatives, including “3-(4-Bromophenyl)cyclohexanone,” participate in various chemical reactions, such as bromination, cycloadditions, and interactions with different reagents to form complex molecules. These reactions are influenced by the electron-withdrawing effect of the bromophenyl group, which can activate the cyclohexanone ring towards nucleophilic addition or substitution reactions. The compound has also been studied for its ability to form clathrates, indicating its potential for inclusion compounds (Barton et al., 2015).
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitory Activity : Novel cyclohexanonyl bromophenol derivatives, which include 3-(4-Bromophenyl)cyclohexanone, have shown promising carbonic anhydrase inhibitory activity. This could be beneficial in the treatment of glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis (Balaydın, Şentürk, & Menzek, 2012).
Antioxidant and Anti-inflammatory Applications : The bromophenol from Symphyocladia latiuscula red algae, which is a derivative of 3-(4-Bromophenyl)cyclohexanone, acts as a scavenger of 1,1-diphenyl-2-picrylhydrazyl radical, indicating potential in anti-oxidant and anti-inflammatory applications (Choi et al., 2000).
Asymmetric Phase Transfer Catalysis : Cyclic enones, such as 3-(4-Bromophenyl)cyclohexanone, can be enantioselectively functionalized in the 3-position using specific catalysts, highlighting its use in asymmetric phase transfer catalysis (Ceccarelli, Insogna, & Bella, 2006).
Antimicrobial Properties : Halogenated 3-phenyl-5-acyloxymethyl derivatives of 2,5-dihydrofuran-2-one, including the 4-bromophenyl derivative, show significant activity against pathogenic yeasts and molds, suggesting potential in antimicrobial applications (Buchta et al., 2004).
Catalysis in Biomass Conversion : Bromide salt-modified Pd/C catalysts can efficiently transform aromatic ethers from biomass to cyclohexanone and its derivatives, including 3-(4-Bromophenyl)cyclohexanone, achieving high yields in desired reactions (Meng et al., 2017).
Potential in Pharmaceuticals : Synthesized bis benzylidene cyclohexanone derivatives show potential as α-glucosidase inhibitors and antileishmanial agents, indicating further development opportunities in pharmaceuticals (Lotfy et al., 2017).
Propiedades
IUPAC Name |
3-(4-bromophenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJFSGNEZCNGJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)cyclohexanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



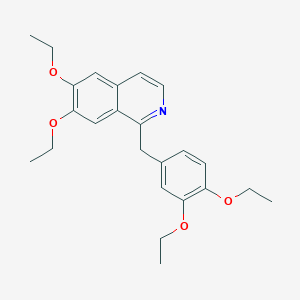
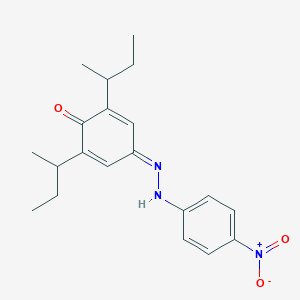
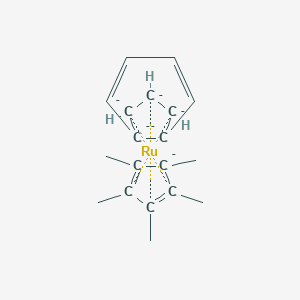
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B44763.png)
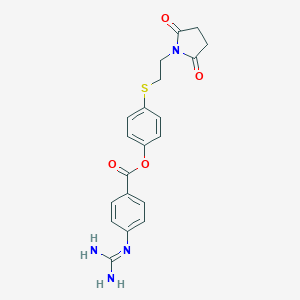
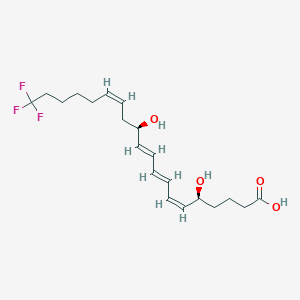
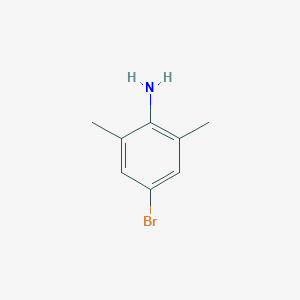
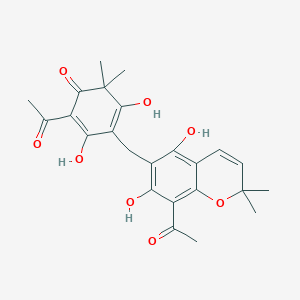
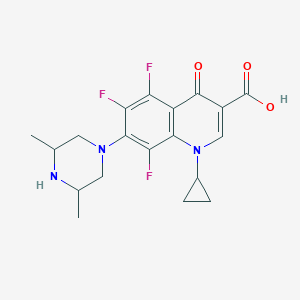
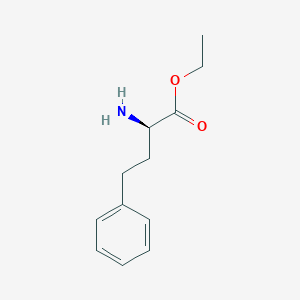
![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B44777.png)
